N-Hex-5-enyladipamide

Catalog No.
S12521794
CAS No.
99769-57-0
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hex-5-enyladipamide

CAS Number

99769-57-0

Product Name

N-Hex-5-enyladipamide

IUPAC Name

N'-hex-5-enylhexanediamide

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2H,1,3-10H2,(H2,13,15)(H,14,16)

InChI Key

DIFFWVVIHKVXDB-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNC(=O)CCCCC(=O)N

N-Hex-5-enyladipamide is an organic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of approximately 226.315 g/mol. This compound features a hex-5-enyl group attached to an adipamide backbone, which is characterized by the presence of two amide functional groups (-C(=O)N-). The structure of N-Hex-5-enyladipamide can be depicted as follows:

text
O ||H2N-C-C-C-C-C=C-C-C-NH2 || O

This structure indicates that the compound has potential applications in various fields, including pharmaceuticals and materials science, due to its unique properties.

Typical of amides and alkenes:

  • Hydrolysis: Under acidic or basic conditions, N-Hex-5-enyladipamide can hydrolyze to yield hex-5-enylamine and adipic acid.
  • Aldol Condensation: The presence of the hex-5-enyl group allows for aldol condensation reactions, where it can react with carbonyl compounds to form β-hydroxy amides .
  • Hydrogenation: The double bond in the hex-5-enyl group can be hydrogenated to form a saturated alkane derivative.

The synthesis of N-Hex-5-enyladipamide typically involves the following steps:

  • Formation of Hex-5-enylamine: This can be achieved through the reaction of hex-5-yne with ammonia or an amine under catalytic conditions.
  • Coupling Reaction: The hex-5-enylamine is then reacted with adipic acid or its derivatives (like diethyl adipate) in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form N-Hex-5-enyladipamide.

These methods allow for the efficient production of N-Hex-5-enyladipamide in a laboratory setting .

N-Hex-5-enyladipamide has potential applications in various fields:

  • Pharmaceuticals: Its structure suggests possible use as a pharmaceutical intermediate or active ingredient due to its potential biological activity.
  • Polymer Chemistry: It may serve as a monomer for synthesizing polymers with specific properties, particularly those requiring flexibility and strength.
  • Agricultural Chemicals: Similar compounds have been explored for use in agrochemicals, potentially serving as herbicides or fungicides.

Interaction studies involving N-Hex-5-enyladipamide could focus on its binding affinity with various biological targets, such as enzymes or receptors. These studies would typically utilize techniques like:

  • Molecular Docking: To predict how N-Hex-5-enyladipamide interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated enzymes.

Such studies are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural features with N-Hex-5-enyladipamide, including:

  • Hexanedioic acid (Adipic acid): A dicarboxylic acid that serves as a precursor in polymer production.
  • Hexanamide: An amide derivative that may exhibit similar reactivity but lacks the unsaturation present in N-Hex-5-enyladipamide.
  • Hex-4-enoyl chloride: A reactive acyl chloride that can be used in acylation reactions.

Comparison Table

Compound NameStructure TypeUnique Features
N-Hex-5-enyladipamideAmideContains a double bond and two amide groups
Hexanedioic acidDicarboxylic acidNo unsaturation; used primarily in polymer synthesis
HexanamideAmideSaturated; simpler structure than N-Hex-5-enylamides
Hex-4-enoyl chlorideAcyl chlorideHighly reactive; used for acylation reactions

N-Hex-5-enyladipamide's unique combination of an unsaturated alkene and an adipamide structure distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others in its class.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

226.168127949 g/mol

Monoisotopic Mass

226.168127949 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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